molecular formula C9H9IO2 B2869849 [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol CAS No. 2165816-67-9

[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol

Cat. No.: B2869849
CAS No.: 2165816-67-9
M. Wt: 276.073
InChI Key: NACAIYWNYMDRQT-IUCAKERBSA-N
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Description

[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol is an organic compound that features an oxirane (epoxide) ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S,3S)-3-(2-Iodophenyl)prop-2-en-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of iodophenyl ketones or aldehydes.

    Reduction: Formation of iodophenyl diols.

    Substitution: Formation of azido or thiol-substituted products.

Scientific Research Applications

[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol involves its reactivity due to the strained epoxide ring and the presence of the iodophenyl group. The epoxide ring can undergo ring-opening reactions, which are facilitated by nucleophiles. The iodophenyl group can participate in electrophilic aromatic substitution reactions. These properties make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]methanol
  • [(2S,3S)-3-(Ethoxycarbonyl)-2-oxiranyl]carbonyl-L-threonyl-L-isoleucine

Uniqueness

[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol is unique due to the presence of the iodophenyl group, which imparts distinct reactivity compared to other epoxide-containing compounds

Properties

IUPAC Name

[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACAIYWNYMDRQT-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@@H](O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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